2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid
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Overview
Description
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluorophenyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid typically involves multiple steps One common method includes the reaction of 2,3,5-trifluorobenzene with a suitable alkylating agent under controlled conditions to introduce the methyl groupThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties[][6].
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
2-(3,5-Difluorophenyl)propanoic acid: Similar structure but with fewer fluorine atoms, leading to different reactivity and applications.
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid: Similar but with a different fluorine substitution pattern, affecting its chemical behavior.
Uniqueness
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-10(2,9(14)15)6-3-5(11)4-7(12)8(6)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
GJBCDRFSBNCSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC(=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
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